REACTION_CXSMILES
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[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.[I:12]N1C(=O)CCC1=O>CC#N>[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[I:12])[C:7](=[O:11])[CH2:6][CH2:5]2
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Name
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|
Quantity
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1.48 g
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Type
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reactant
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Smiles
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OC=1C=C2CCC(C2=CC1)=O
|
Name
|
|
Quantity
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2.25 g
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Type
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reactant
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Smiles
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IN1C(CCC1=O)=O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CC#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solution was evaporated to dryness
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
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Details
|
the solid recrystallized from CH3CN affording the desired compound (0.92 g), m.p. 114°-15° C.
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Name
|
|
Type
|
|
Smiles
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OC=1C=C2CCC(C2=CC1I)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |